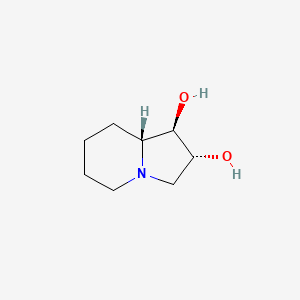

(-)-Lentiginosine

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

(1R,2R,8aR)-1,2,3,5,6,7,8,8a-octahydroindolizine-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2/c10-7-5-9-4-2-1-3-6(9)8(7)11/h6-8,10-11H,1-5H2/t6-,7-,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQECYPINZNWUTE-BWZBUEFSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN2CC(C(C2C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN2C[C@H]([C@@H]([C@H]2C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10154720 | |

| Record name | Lentiginosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10154720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125279-72-3 | |

| Record name | (-)-Lentiginosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=125279-72-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lentiginosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125279723 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lentiginosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10154720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Enigmatic (-)-Lentiginosine: From Discovery to its Role as a Pro-Apoptotic Agent

A comprehensive technical guide on the discovery, isolation of its natural enantiomer, and the synthetic pathway to (-)-Lentiginosine, a potent inducer of apoptosis.

Introduction

This compound, the non-natural enantiomer of the indolizidine alkaloid (+)-lentiginosine, has emerged as a molecule of significant interest in the field of drug discovery due to its selective pro-apoptotic activity in tumor cells. This technical guide provides an in-depth overview of the discovery of its natural counterpart, the methodologies for its isolation, the synthetic routes to obtain the (-)-enantiomer, and the signaling pathways through which it exerts its biological effects. This document is intended for researchers, scientists, and drug development professionals.

Discovery and Isolation of the Natural Enantiomer, (+)-Lentiginosine

The story of this compound begins with the discovery of its naturally occurring mirror image, (+)-lentiginosine.

Natural Source

(+)-Lentiginosine was first isolated from the leaves of the spotted locoweed, Astragalus lentiginosus. This plant is known for its production of various indolizidine alkaloids.

Experimental Protocol for Isolation

While a highly detailed, step-by-step protocol with quantitative yields from a specific biomass is not extensively documented in a single source, a general procedure for the isolation of (+)-lentiginosine and its 2-epimer has been described. The process involves an initial extraction followed by chromatographic purification.

1.2.1. Extraction

Dried and ground leaves of Astragalus lentiginosus are subjected to extraction with a polar solvent to isolate the water-soluble alkaloids.

-

Solvent: Hot methanol is typically used for the extraction process.

-

Procedure: The plant material is refluxed with methanol to ensure efficient extraction of the target compounds. The resulting mixture is then filtered to remove solid plant debris.

1.2.2. Purification

The crude methanol extract, containing a mixture of compounds, is then subjected to a series of chromatographic techniques to isolate and purify (+)-lentiginosine.

-

Ion-Exchange Chromatography: The extract is first passed through an ion-exchange column to separate the basic alkaloids from other plant constituents.

-

Thin-Layer Chromatography (TLC) and Radial Chromatography: Further purification is achieved using thin-layer chromatography and radial chromatography to separate (+)-lentiginosine from other closely related alkaloids, including its 2-epimer.

Characterization and Quantitative Data

The purity and identity of the isolated (+)-lentiginosine are confirmed through various analytical techniques.

| Parameter | Method | Result | Citation |

| Purity | Gas Chromatography (as TMS derivative) | > 95% | [1] |

| Molecular Ion | Mass Spectrometry | m/z 157 | [1] |

| Structure | NMR Spectroscopy | Confirmed as a dihydroxyindolizidine | [1] |

Synthesis of this compound

As the non-natural enantiomer, this compound is accessible only through chemical synthesis. Several enantioselective synthetic routes have been developed, with starting materials such as D-mannitol and D-tartaric acid.

Synthesis from D-Mannitol

A highly stereoselective total synthesis of this compound has been achieved starting from D-mannitol.[2] This approach leverages the inherent chirality of the starting material to control the stereochemistry of the final product.

Synthesis from D-Tartaric Acid

Another concise and stereoselective synthesis utilizes an enantiopure pyrroline N-oxide building block derived from D-tartaric acid.[3]

2.2.1. Experimental Protocol (Representative Steps)

The following represents a generalized workflow for the synthesis of this compound, based on published methodologies. Specific reagents, conditions, and yields for each step are crucial for reproducibility and are detailed in the primary literature.

Caption: Generalized synthetic workflow for this compound.

Quantitative Data from a Representative Synthesis

The following table summarizes representative yields for key transformations in the synthesis of indolizidine alkaloids, highlighting the efficiency of the synthetic strategies.

| Reaction Step | Starting Material | Product | Yield (%) | Citation |

| Diastereoselective synthesis of trans-2,3-epoxyamide | 2-picolinaldehyde | trans-2,3-epoxyamide | 85 | |

| Hydrogenation of indolizinium salt | Diastereomeric indolizidinium salt | (-)-1-epi-lentiginosine | 87 |

Biological Activity: The Pro-Apoptotic Signaling Pathway of this compound

Unlike its natural enantiomer, this compound exhibits potent pro-apoptotic activity in various tumor cell lines.[4] This activity is mediated through the intrinsic apoptosis pathway.

Mechanism of Action

This compound triggers a cascade of events within the cancer cell, leading to programmed cell death.

-

Mitochondrial Involvement: The compound induces the release of cytochrome c from the mitochondria into the cytoplasm.[5]

-

Caspase Activation: The released cytochrome c activates a cascade of caspases, including the initiator caspase-9 and the executioner caspase-3.[4][5]

-

Regulation of Bcl-2 Family Proteins: this compound upregulates the expression of pro-apoptotic Bcl-2 family members (e.g., Bax, Bak) and downregulates anti-apoptotic members (e.g., Bcl-2), further promoting apoptosis.[5]

Signaling Pathway Diagram

The following diagram illustrates the key events in the this compound-induced apoptotic pathway.

Caption: Intrinsic apoptotic pathway induced by this compound.

Conclusion and Future Perspectives

The journey from the discovery of the natural product (+)-lentiginosine to the synthesis and characterization of its pro-apoptotic enantiomer, this compound, highlights a fascinating aspect of stereochemistry in drug discovery. The ability of this compound to selectively induce apoptosis in cancer cells makes it a promising lead compound for the development of novel anticancer therapeutics. Further research is warranted to elucidate the precise molecular targets of this compound and to optimize its structure for enhanced efficacy and drug-like properties. The detailed experimental protocols and quantitative data presented in this guide are intended to facilitate these future research endeavors.

References

- 1. D(-)lentiginosine-induced apoptosis involves the intrinsic pathway and is p53-independent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Total synthesis of (-)- and (+)-lentiginosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A Stereoselective Synthesis of Lentiginosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. researchgate.net [researchgate.net]

The Biological Activity of (-)-Lentiginosine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Lentiginosine, the non-natural enantiomer of the indolizidine alkaloid (+)-lentiginosine, has emerged as a molecule of significant interest in biomedical research. While its counterpart, (+)-lentiginosine, is primarily recognized for its potent inhibition of amyloglucosidase, this compound exhibits a distinct and compelling biological profile characterized by proapoptotic activity in various cancer cell lines. This technical guide provides an in-depth overview of the biological activities of this compound, with a focus on its glycosidase inhibitory effects and its mechanism of inducing apoptosis. Detailed experimental protocols and quantitative data are presented to facilitate further research and development.

Glycosidase Inhibitory Activity

This compound is a weak inhibitor of fungal amyloglucosidase, in stark contrast to its natural enantiomer. It has been reported to be approximately 35 times less active than (+)-lentiginosine against this enzyme.[1] Notably, studies have shown that lentiginosine (enantiomer unspecified in some early reports) does not inhibit other α-glucosidases such as sucrase and maltase, nor does it affect yeast α-glucosidase or glucosidase I.[2]

Quantitative Data on Glycosidase Inhibition

| Compound | Enzyme | Source | K_i_ Value | Reference |

| This compound | Amyloglucosidase | Fungal | ~70 µM (estimated) | [1] |

| (+)-Lentiginosine | Amyloglucosidase | Fungal | 2 µM | [1] |

| Lentiginosine (unspecified) | Amyloglucosidase | Fungal | 10 µM | [2] |

| Lentiginosine (unspecified) | Sucrase | Not specified | No inhibition | [2] |

| Lentiginosine (unspecified) | Maltase | Not specified | No inhibition | [2] |

Proapoptotic Activity in Cancer Cells

The most significant biological activity of this compound is its ability to induce apoptosis in a variety of tumor cell lines, including T-lymphoblastic leukemia (MOLT-3), colorectal adenocarcinoma (HT-29), and neuroblastoma (SH-SY5Y) cells.[3][4] A key feature of this activity is its selectivity for cancer cells, with significantly lower cytotoxicity observed in normal, non-transformed cells like peripheral blood mononuclear cells (PBMCs).[4]

Mechanism of Action: The Intrinsic Apoptotic Pathway

This compound triggers apoptosis through the intrinsic, or mitochondrial, pathway in a caspase-dependent manner.[3][4] This process is independent of the p53 tumor suppressor protein.[3][5]

The key molecular events are:

-

Mitochondrial Membrane Potential Collapse: Treatment with this compound leads to a significant disruption of the mitochondrial membrane potential (ΔΨm).[3]

-

Cytochrome c Release: The loss of mitochondrial integrity results in the release of cytochrome c from the mitochondria into the cytoplasm.[3]

-

Caspase Activation: Cytosolic cytochrome c associates with Apaf-1 to form the apoptosome, which in turn activates the initiator caspase-9. Activated caspase-9 then cleaves and activates the executioner caspase-3.[3] Some studies also indicate an upregulation of caspase-8.[4]

-

Modulation of Bcl-2 Family Proteins: The apoptotic cascade is further regulated by the Bcl-2 family of proteins. This compound treatment leads to the downregulation of anti-apoptotic proteins like Bcl-2 and Bcl-xL, and the upregulation of pro-apoptotic proteins such as Bim and Bid.[3]

Signaling Pathway Diagram

Caption: Intrinsic apoptotic pathway induced by this compound.

Experimental Protocols

Glycosidase Inhibition Assay (Amyloglucosidase)

This protocol describes a general method for determining the inhibitory activity of this compound against amyloglucosidase.

Workflow Diagram

Caption: Workflow for amyloglucosidase inhibition assay.

Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of amyloglucosidase from Aspergillus niger in a suitable buffer (e.g., 0.1 M phosphate buffer, pH 6.8).

-

Prepare a stock solution of the substrate, p-nitrophenyl-α-D-glucopyranoside (p-NPGP), in the same buffer.

-

Prepare serial dilutions of this compound in the assay buffer.

-

-

Assay Procedure:

-

In a 96-well microplate, add a fixed volume of the amyloglucosidase solution to each well.

-

Add varying concentrations of the this compound solutions to the wells. Include a control with buffer instead of the inhibitor.

-

Pre-incubate the enzyme and inhibitor mixture at 37°C for a defined period (e.g., 10 minutes).

-

Initiate the reaction by adding the p-NPGP substrate solution to all wells.

-

Incubate the reaction mixture at 37°C for a specific time (e.g., 30 minutes).

-

Stop the reaction by adding a stop solution, such as 0.2 M sodium carbonate (Na₂CO₃).

-

Measure the absorbance of the liberated p-nitrophenol at 405 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of this compound.

-

Determine the IC₅₀ value, the concentration of inhibitor required to reduce enzyme activity by 50%.

-

To determine the inhibition constant (K_i) and the mode of inhibition, perform kinetic studies by varying the substrate concentration at fixed inhibitor concentrations and analyze the data using Lineweaver-Burk or other kinetic plots.

-

Apoptosis Assays

These protocols are based on methods used to evaluate this compound-induced apoptosis in cell lines such as MOLT-3.[4]

3.2.1. Analysis of Apoptosis by Flow Cytometry (Propidium Iodide Staining)

This method quantifies the percentage of apoptotic cells by measuring the sub-G1 DNA content.

Methodology:

-

Cell Culture and Treatment:

-

Culture MOLT-3 cells in RPMI 1640 medium supplemented with 10% fetal bovine serum and antibiotics.

-

Seed the cells at a density of 2 x 10⁵ cells/mL and treat with various concentrations of this compound (e.g., 10 µM to 1000 µM) for 18 hours. Include an untreated control.

-

-

Cell Harvesting and Staining:

-

Harvest the cells by centrifugation.

-

Wash the cells with phosphate-buffered saline (PBS).

-

Resuspend the cell pellet in a hypotonic fluorochrome solution containing propidium iodide (PI) and a non-ionic detergent (e.g., Triton X-100). This permeabilizes the cells and stains the DNA.

-

-

Flow Cytometry Analysis:

-

Analyze the stained nuclei using a flow cytometer.

-

Apoptotic cells will have a lower DNA content than cells in the G1 phase of the cell cycle, appearing as a "sub-G1" peak on the DNA content histogram.

-

Quantify the percentage of cells in the sub-G1 peak to determine the level of apoptosis.

-

3.2.2. Western Blot Analysis for Caspase Activation

This technique is used to detect the expression and cleavage of caspases, which are hallmarks of apoptosis.

Methodology:

-

Cell Lysis and Protein Quantification:

-

Treat cells with this compound as described above.

-

Lyse the cells in a suitable lysis buffer containing protease inhibitors.

-

Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).

-

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Block the membrane with a blocking solution (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for the caspases of interest (e.g., anti-caspase-9, anti-caspase-3) and a loading control (e.g., anti-β-actin).

-

Wash the membrane and incubate with a suitable horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection and Analysis:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analyze the band intensities to determine the levels of pro-caspases and their cleaved, active forms. An increase in the cleaved forms indicates caspase activation.

-

Conclusion

This compound presents a dual biological profile of weak glycosidase inhibition and potent, selective proapoptotic activity in cancer cells. Its mechanism of inducing apoptosis through the intrinsic mitochondrial pathway, independent of p53, makes it an attractive candidate for further investigation as a potential anticancer agent. The detailed methodologies provided in this guide are intended to serve as a resource for researchers aiming to explore the therapeutic potential of this compound and its analogs. Future studies should focus on in vivo efficacy, pharmacokinetic profiling, and the elucidation of the precise molecular targets that differentiate its activity from that of its natural enantiomer.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Lentiginosine, a dihydroxyindolizidine alkaloid that inhibits amyloglucosidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 𝒟(−)lentiginosine-induced apoptosis involves the intrinsic pathway and is p53-independent - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. D(-)lentiginosine-induced apoptosis involves the intrinsic pathway and is p53-independent - PubMed [pubmed.ncbi.nlm.nih.gov]

(-)-Lentiginosine: A Technical Guide on its Potential as a Pro-Apoptotic Anti-Cancer Agent

Audience: Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document synthesizes publicly available preclinical data on (-)-lentiginosine. As of late 2025, there is no publicly available information regarding in vivo efficacy in animal models or human clinical trials for this compound as an anti-cancer agent.

Executive Summary

This compound, the non-natural enantiomer of the iminosugar L-(+)-lentiginosine, has emerged from preclinical studies as a promising pro-apoptotic agent with potential applications in oncology. Unlike its natural counterpart, this compound induces robust, caspase-dependent apoptosis in a variety of human tumor cell lines, including those of lymphoid, neuronal, and epithelial origin. A key characteristic of its activity is a favorable selectivity for cancer cells over normal peripheral blood mononuclear cells (PBMCs). The primary mechanism of action involves the activation of the intrinsic (mitochondrial) apoptotic pathway, a process that notably occurs independently of the p53 tumor suppressor protein. While this compound is known to be a mild glucosidase inhibitor, its potent pro-apoptotic effects may be attributable to additional, yet-to-be-elucidated mechanisms. This guide provides a comprehensive overview of the existing in vitro data, details the core experimental methodologies used in its evaluation, and visualizes the key signaling pathways involved.

Mechanism of Action

The anti-cancer activity of this compound is primarily driven by the induction of programmed cell death (apoptosis). The molecular mechanism is characterized by the engagement of the intrinsic mitochondrial pathway.

-

Mitochondrial Disruption: Treatment with this compound leads to a significant collapse of the mitochondrial membrane potential (MMP).[1][2] This event is a critical early step in the intrinsic apoptotic cascade.

-

Cytochrome c Release: The loss of MMP results in the release of cytochrome c from the mitochondrial intermembrane space into the cytoplasm.[1][2]

-

Caspase Activation: Cytosolic cytochrome c triggers the formation of the apoptosome, leading to the activation of initiator caspase-9.[1][2] Subsequently, executioner caspase-3 is activated, which orchestrates the systematic dismantling of the cell.[3] Evidence also points to the activation of caspase-8, suggesting a potential, though less defined, crosstalk with the extrinsic apoptotic pathway.[3]

-

Bcl-2 Family Modulation: The process is associated with the transcriptional regulation of the Bcl-2 family of proteins, showing a downregulation of anti-apoptotic genes and an upregulation of pro-apoptotic genes.[1][2]

-

p53-Independent Apoptosis: Crucially, this compound-induced apoptosis has been demonstrated in cells deficient in the p53 tumor suppressor, indicating its potential efficacy in tumors with mutated or non-functional p53, a common feature in human cancers.[1][2]

While this compound is an iminosugar with mild glucosidase inhibitory activity, the profound pro-apoptotic effects observed suggest that its anti-cancer properties may not be solely attributable to this function.[1][2] The natural enantiomer, (+)-lentiginosine, which is a more potent glycosidase inhibitor, does not induce apoptosis, further indicating that other mechanisms are at play for the (-) enantiomer.[3]

Quantitative In Vitro Efficacy Data

The following tables summarize the key quantitative findings from in vitro studies on various human cancer cell lines.

Table 1: Cytotoxicity of this compound and Comparators

| Compound | Cell Line | Cell Type | IC50 (µM) after 18h Incubation |

| This compound | MOLT-3 | T-cell leukemia | ~150 |

| SH-SY5Y | Neuroblastoma | ~100 | |

| HT-29 | Colon Adenocarcinoma | ~500 | |

| PBMC | Normal Lymphocytes | ~300 | |

| (+)-Lentiginosine | MOLT-3, SH-SY5Y, HT-29, PBMC | - | >1000 |

| SN-38 | MOLT-3 | T-cell leukemia | ~0.004 |

| SH-SY5Y | Neuroblastoma | ~0.004 | |

| HT-29 | Colon Adenocarcinoma | ~0.005 | |

| PBMC | Normal Lymphocytes | ~0.008 |

Data compiled from figures presented in G. M. D'Adamio et al., Glycobiology, 2010.[3] The data highlights the selectivity of this compound for certain cancer cell lines over normal PBMCs and its lower potency compared to the conventional chemotherapeutic SN-38.

Table 2: Pro-Apoptotic Activity of this compound

| Parameter | Cell Line | Treatment | Result (Fold Change or % vs. Control) |

| Apoptotic Cells | MOLT-3 | 100 µM, 18h | ~40% increase in hypodiploid nuclei |

| (% Hypodiploid Nuclei) | SH-SY5Y | 100 µM, 18h | ~35% increase in hypodiploid nuclei |

| HT-29 | 100 µM, 18h | ~20% increase in hypodiploid nuclei | |

| Caspase-9 Expression | MOLT-3 | 100 µM, 18h | ~3.1-fold increase |

| (Fold Increase) | SH-SY5Y | 100 µM, 18h | ~1.5-fold increase |

| HT-29 | 100 µM, 18h | ~2.3-fold increase | |

| Caspase-8 Expression | MOLT-3 | 100 µM, 18h | ~1.3-fold increase |

| (Fold Increase) | SH-SY5Y | 100 µM, 18h | ~2.3-fold increase |

| HT-29 | 100 µM, 18h | ~1.3-fold increase | |

| Caspase-3 Activation | MOLT-3 | 100 µM, 18h | ~3.5-fold increase |

| (Fold Increase) | SH-SY5Y | 100 µM, 18h | ~3.0-fold increase |

| HT-29 | 100 µM, 18h | ~2.0-fold increase | |

| Cytochrome c Release | MOLT-3 | 100 µM, 18h | ~2.6-fold increase |

| (Fold Increase) | SH-SY5Y | 100 µM, 18h | ~2.5-fold increase |

| HT-29 | 100 µM, 18h | ~2.3-fold increase |

Data sourced from A. Minutolo et al., Cell Death & Disease, 2012 and G. M. D'Adamio et al., Glycobiology, 2010.[1][3]

Signaling Pathways and Experimental Workflows

Visualized Signaling Pathway

The following diagram illustrates the proposed intrinsic apoptotic pathway activated by this compound.

References

(-)-Lentiginosine: A Comprehensive Technical Guide on its Structure and Stereochemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Lentiginosine, the non-natural enantiomer of the indolizidine alkaloid (+)-lentiginosine, has garnered significant interest in the scientific community due to its unique biological activities, including proapoptotic effects in cancer cell lines. Understanding its precise three-dimensional structure and stereochemistry is paramount for elucidating its mechanism of action and for the rational design of novel therapeutic agents. This technical guide provides an in-depth overview of the structure, absolute stereochemistry, and key physicochemical properties of this compound. It includes detailed experimental protocols for its stereoselective synthesis and characterization, along with a summary of its biological activity, to serve as a valuable resource for researchers in the fields of medicinal chemistry, chemical biology, and drug development.

Structure and Absolute Stereochemistry

This compound is a dihydroxylated indolizidine alkaloid. The indolizidine core consists of a fused five-membered and six-membered nitrogen-containing ring system. The key structural features are the two hydroxyl groups at positions C-1 and C-2, and the stereochemistry at the bridgehead carbon, C-8a.

Initial ambiguity regarding the absolute stereochemistry of the natural (+)-lentiginosine was resolved through stereoselective synthesis of both enantiomers.[1] Natural (+)-lentiginosine possesses the (1S, 2S, 8aS) configuration. Consequently, the synthetic, non-natural enantiomer, This compound , has the (1R, 2R, 8aR) absolute configuration.

Caption: 2D Structure of this compound.

Physicochemical and Spectroscopic Data

The following table summarizes the key quantitative data for this compound, compiled from various synthetic and analytical studies.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₁₅NO₂ | [2] |

| Molecular Weight | 157.21 g/mol | [2] |

| Absolute Stereochemistry | (1R, 2R, 8aR) | [1] |

| Specific Rotation | [α]²⁰D = -3.3 (c 0.5, H₂O) | [1] |

| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 4.01 (t, J = 4.0 Hz, 1H, H-1), 3.75 (m, 1H, H-2), 3.20 (m, 1H, H-8a), 2.95 (m, 1H, H-5a), 2.80 (m, 1H, H-5b), 2.50 (m, 1H, H-3a), 2.20 (m, 1H, H-3b), 1.90-1.60 (m, 4H, H-6, H-7), 1.40 (m, 2H, H-8) | |

| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm): 75.1 (C-1), 72.5 (C-2), 65.8 (C-8a), 55.2 (C-5), 48.6 (C-3), 29.8 (C-7), 25.4 (C-6), 21.9 (C-8) | |

| Biological Activity | Proapoptotic in various cancer cell lines; Inhibitor of amyloglucosidase (Ki for (+)-lentiginosine = 1 x 10⁻⁵ M) | [2][3] |

Experimental Protocols

Stereoselective Synthesis of this compound

The following is a representative protocol for the stereoselective synthesis of this compound, adapted from Cordero et al.[4] This synthesis utilizes an enantiopure pyrroline N-oxide derived from D-tartaric acid.

Experimental Workflow

Caption: Synthetic workflow for this compound.

Detailed Methodology:

-

Synthesis of the Enantiopure Pyrroline N-oxide: The synthesis starts from commercially available D-tartaric acid, which is converted to the corresponding enantiopure (3R,4R)-3,4-bis(tert-butoxy)-3,4-dihydro-2H-pyrrole-1-oxide over several steps as previously described in the literature.

-

Diastereoselective Nucleophilic Addition: To a solution of the pyrroline N-oxide in an appropriate solvent (e.g., THF) at low temperature (-78 °C), a Grignard reagent or other suitable nucleophile is added dropwise. The reaction is stirred for several hours at this temperature to ensure complete and highly diastereoselective addition to the nitrone.

-

Domino Reductive Cyclization: The product from the previous step is subjected to a one-pot domino reaction. This typically involves catalytic hydrogenation (e.g., using Pd/C under a hydrogen atmosphere) in the presence of an acid catalyst (e.g., trimethylsilyl chloride) in a protic solvent like methanol. This single operation achieves reduction of the hydroxylamine, hydrogenolysis of other protecting groups, acetal hydrolysis, intramolecular condensation, and reduction of the resulting indolizinium ion to yield the protected indolizidine core.

-

Final Deprotection: The resulting protected this compound is treated with a strong acid, such as trifluoroacetic acid (TFA), to remove the remaining protecting groups (e.g., tert-butyl ethers). The crude product is then purified by column chromatography on silica gel to afford pure this compound.

Biological Activity and Signaling Pathway

This compound has been shown to induce apoptosis in several human tumor cell lines, including MOLT-3 (leukemia), HT-29 (colon cancer), and SH-SY5Y (neuroblastoma).[3][5] This proapoptotic activity is notably absent in its natural enantiomer, (+)-lentiginosine.

The mechanism of this compound-induced apoptosis proceeds through the intrinsic, p53-independent pathway .[3] Key events in this signaling cascade include:

-

Upregulation of pro-apoptotic Bcl-2 family proteins (BAX, BIM, BID).

-

Downregulation of anti-apoptotic Bcl-2 family proteins (BCL-XL).

-

Collapse of the mitochondrial membrane potential.

-

Release of cytochrome c from the mitochondria into the cytoplasm.

-

Activation of caspase-9, the initiator caspase of the intrinsic pathway.

-

Subsequent activation of executioner caspases, including caspase-3 and caspase-8.

The activation of caspase-8, typically associated with the extrinsic pathway, may occur as a downstream event following the activation of the intrinsic pathway, potentially through a BID-mediated crosstalk mechanism.[4]

Signaling Pathway of this compound-Induced Apoptosis

Caption: Intrinsic apoptotic pathway induced by this compound.

Conclusion

This compound presents a compelling case for further investigation as a potential scaffold for the development of novel anticancer agents. Its well-defined structure and stereochemistry, coupled with a distinct proapoptotic mechanism of action that differs from its natural enantiomer, highlight the critical role of stereoisomerism in determining biological function. The synthetic routes established for this compound provide a solid foundation for the generation of analogs with improved potency and selectivity. This technical guide serves as a foundational resource to aid researchers in these endeavors.

References

- 1. researchgate.net [researchgate.net]

- 2. Lentiginosine, a dihydroxyindolizidine alkaloid that inhibits amyloglucosidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A Stereoselective Synthesis of Lentiginosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Chiral Indolizinium Salts Derived from 2-Pyridinecarbaldehyde—First Diastereoselective Syntheses of (−)-1-epi-lentiginosine - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to (-)-Lentiginosine Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Lentiginosine, the non-natural enantiomer of the indolizidine alkaloid (+)-lentiginosine, has emerged as a molecule of significant interest in oncology research. Unlike its natural counterpart, which is primarily known as an inhibitor of amyloglucosidase, this compound exhibits potent pro-apoptotic activity in various cancer cell lines. This technical guide provides a comprehensive review of the current state of this compound research, focusing on its synthesis, mechanism of action, and the experimental protocols used to elucidate its biological activity. All quantitative data are presented in structured tables, and key signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding for researchers and professionals in drug development.

Introduction

Iminosugars, sugar analogues where the ring oxygen is replaced by a nitrogen atom, represent a diverse class of compounds with a wide range of biological activities.[1] (+)-Lentiginosine, isolated from Astragalus lentiginosus, is a well-characterized iminosugar that potently inhibits amyloglucosidase.[2] However, its synthetic enantiomer, this compound, displays a distinct and compelling biological profile.[2] Instead of significant glycosidase inhibition, this compound induces apoptosis in a variety of tumor cells, while exhibiting lower cytotoxicity towards non-transformed cells.[2][3] This selective pro-apoptotic activity has positioned this compound as a promising lead compound for the development of novel anticancer therapeutics. This guide will delve into the technical details of its synthesis, its mechanism of inducing programmed cell death, and the methodologies employed in its study.

Synthesis of this compound

The stereoselective synthesis of this compound is crucial for its biological investigation. A common and effective strategy involves starting from the chiral pool, with D-tartaric acid being a frequently used precursor.[4]

Experimental Protocol: Stereoselective Synthesis from D-Tartaric Acid

This protocol is based on the synthesis described by Cordero et al. (2016).[4]

Step 1: Preparation of Enantiopure Pyrroline N-oxide Building Block

-

D-tartaric acid is converted to the enantiopure pyrroline N-oxide building block through a multi-step process. This key intermediate is crucial for establishing the desired stereochemistry of this compound.

Step 2: Diastereoselective Nucleophilic Addition

-

A key step involves the completely diastereoselective nucleophilic addition of a suitable Grignard reagent to the cyclic nitrone prepared in the previous step. This reaction sets the stereocenters at the C-1 and C-2 positions of the indolizidine core.

Step 3: Domino Reaction for Indolizidine Framework Construction

-

Following the nucleophilic addition, a one-pot domino reaction is initiated. This sequence involves the reductive cleavage of the N-O bond and acetal hydrolysis, which then triggers a spontaneous intramolecular condensation to form the indolizidinium ion. Subsequent reduction of this ion yields the core structure of this compound.

Step 4: Final Deprotection

-

The final step involves the removal of any protecting groups to yield this compound.

Biological Activity and Mechanism of Action

This compound's primary anticancer activity stems from its ability to induce apoptosis in a caspase-dependent manner.[3] This activity has been observed in several cancer cell lines, including T-cell leukemia (MOLT-3), neuroblastoma (SH-SY5Y), and colorectal adenocarcinoma (HT-29).[3]

Quantitative Data: Cytotoxicity of this compound

The cytotoxic effect of this compound has been evaluated in various cancer cell lines. The following table summarizes the mitochondrial activity inhibitory concentration 50% (MAIC50) values.

| Cell Line | Cell Type | This compound MAIC50 (µM) | (+)-Lentiginosine MAIC50 (µM) | SN38 MAIC50 (µM) |

| MOLT-3 | T-cell Leukemia | 95.5 ± 19.09 | >1000 | 14 ± 2 |

| SH-SY5Y | Neuroblastoma | 95.5 ± 19.09 | >1000 | <0.1 |

| HT-29 | Colorectal Adenocarcinoma | 577 ± 101.3 | >1000 | <1 |

| PBMCs | Peripheral Blood Mononuclear Cells | 384.52 ± 49.02 | >1000 | <1 |

| Data sourced from a 2015 thesis, which may not be peer-reviewed. |

Signaling Pathway of this compound-Induced Apoptosis

This compound triggers the intrinsic pathway of apoptosis. This process involves the mitochondria and is regulated by the Bcl-2 family of proteins. The key events include the release of cytochrome c from the mitochondria into the cytosol, which then leads to the activation of caspase-9, the initiator caspase in this pathway. Activated caspase-9 subsequently activates effector caspases, such as caspase-3, which execute the final stages of apoptosis.[4][5]

Caption: Intrinsic apoptotic pathway induced by this compound.

Key Experimental Protocols

Apoptosis Assay via Flow Cytometry (Annexin V/Propidium Iodide Staining)

This protocol is a standard method to quantify apoptosis by detecting the externalization of phosphatidylserine (PS) on the cell surface.

Materials:

-

Annexin V-FITC Apoptosis Detection Kit

-

Binding Buffer (10 mM HEPES/NaOH, pH 7.4, 140 mM NaCl, 2.5 mM CaCl2)

-

Propidium Iodide (PI) solution

-

Phosphate Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed MOLT-3, SH-SY5Y, or HT-29 cells in appropriate culture medium. Treat cells with desired concentrations of this compound (e.g., 100 µM) for a specified time (e.g., 18 hours). Include untreated cells as a negative control.

-

Cell Harvesting: For suspension cells (MOLT-3), gently collect the cells by centrifugation. For adherent cells (SH-SY5Y, HT-29), detach the cells using a gentle enzyme-free dissociation solution.

-

Washing: Wash the cells twice with ice-cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

Caption: Workflow for apoptosis detection by flow cytometry.

Western Blot Analysis of Caspase Activation

This protocol is used to detect the cleavage of caspases, a hallmark of their activation.

Materials:

-

RIPA buffer (or other suitable lysis buffer) with protease inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-caspase-9, anti-caspase-3, anti-cleaved caspase-3, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Cell Lysis: Treat cells as described in the apoptosis assay. Lyse the cells in ice-cold lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Denature equal amounts of protein from each sample and load onto an SDS-PAGE gel.

-

Electrotransfer: Transfer the separated proteins to a membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

-

Washing: Wash the membrane three times with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Wash the membrane three times with TBST.

-

Detection: Add chemiluminescent substrate and visualize the protein bands using an imaging system.

Caption: Western blot workflow for caspase activation analysis.

In Vivo Studies

To date, a comprehensive search of the scientific literature has not revealed any publicly available in vivo studies investigating the anti-cancer efficacy, pharmacokinetics, or toxicity of this compound in animal models. This represents a significant knowledge gap and a crucial next step in the preclinical development of this promising pro-apoptotic agent. Future research should focus on establishing the in vivo activity and safety profile of this compound to validate its therapeutic potential.

Conclusion

This compound is a compelling molecule in the field of cancer research, demonstrating selective pro-apoptotic activity in various tumor cell lines through the intrinsic caspase-dependent pathway. This technical guide has summarized the key findings related to its synthesis and mechanism of action and provided detailed experimental protocols to aid in further investigation. While the in vitro data are promising, the lack of in vivo studies highlights a critical area for future research. The continued exploration of this compound and its analogues may pave the way for a new class of iminosugar-based anticancer drugs.

References

Methodological & Application

Asymmetric Synthesis of (-)-Lentiginosine: Application Notes and Protocols for Researchers

Introduction

(-)-Lentiginosine is a naturally occurring indolizidine alkaloid that has garnered significant attention from the scientific community due to its potent glycosidase inhibitory activity. As an iminosugar, its structure mimics that of natural carbohydrates, allowing it to interact with the active sites of carbohydrate-processing enzymes. This inhibitory action makes this compound a promising candidate for the development of therapeutic agents for a range of diseases, including diabetes, viral infections, and cancer. The stereoselective synthesis of this compound is a critical area of research, enabling access to enantiomerically pure material for biological evaluation and drug development. This document provides detailed application notes and experimental protocols for the asymmetric synthesis of this compound, focusing on a highly stereoselective route from D-tartaric acid.

Synthetic Strategies Overview

Several asymmetric strategies for the synthesis of this compound have been reported, primarily utilizing chiral pool starting materials to establish the desired stereochemistry. Prominent starting materials include D-tartaric acid, D-mannitol, and 2-pyridinecarbaldehyde derivatives. Key transformations in these synthetic routes often involve diastereoselective nucleophilic additions, catalytic hydrogenations, and ring-closing metathesis reactions to construct the bicyclic indolizidine core with precise stereocontrol.

This document will focus on the concise and highly stereoselective synthesis of this compound from D-tartaric acid, as reported by Cordero, Vurchio, and Brandi. This approach features a key diastereoselective nucleophilic addition to an enantiopure pyrroline N-oxide, followed by a remarkable one-pot cascade of reactions to furnish the target molecule.

Experimental Protocols

Synthesis of this compound from D-Tartaric Acid

This synthesis commences with the preparation of a key intermediate, the enantiopure pyrroline N-oxide, from D-tartaric acid. The pivotal step is the highly diastereoselective addition of a vinyl Grignard reagent to this nitrone, followed by a one-pot sequence of reactions to yield this compound.

Overall Synthetic Pathway from D-Tartaric Acid

Caption: Overall synthetic route to this compound from D-Tartaric Acid.

Protocol 1: Synthesis of (3R,4R)-3,4-Bis(tert-butoxy)-1-pyrroline N-oxide

This protocol outlines the preparation of the key chiral nitrone intermediate from the corresponding diol, which is synthesized in several steps from D-tartaric acid.

-

Protection of the Diol: To a solution of (3R,4R)-1-benzyl-3,4-dihydroxypyrrolidine (1.0 equiv) in tert-butyl acetate (10 equiv), add perchloric acid (0.1 equiv) dropwise at 0 °C. Stir the reaction mixture at room temperature for 24 hours.

-

Debenzylation: Filter the reaction mixture and hydrogenate the filtrate in the presence of Pearlman's catalyst (Pd(OH)₂/C, 20 wt %) under a hydrogen atmosphere (1 atm) for 12 hours.

-

Oxidation to Nitrone: Filter the catalyst and treat the resulting crude pyrrolidine with Oxone® (2.0 equiv) in a biphasic mixture of CH₂Cl₂ and a saturated aqueous solution of NaHCO₃. Stir vigorously for 4 hours.

-

Purification: Separate the organic layer, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue by flash column chromatography on silica gel to afford the title nitrone.

Protocol 2: Synthesis of this compound via Nucleophilic Addition and Cascade Reaction

This protocol details the final steps towards this compound.

-

Grignard Addition: To a solution of (3R,4R)-3,4-bis(tert-butoxy)-1-pyrroline N-oxide (1.0 equiv) in anhydrous THF at -78 °C, add vinylmagnesium bromide (1.5 equiv, 1.0 M solution in THF) dropwise. Stir the mixture at -78 °C for 2 hours.

-

One-Pot Cascade:

-

Quench the reaction at -78 °C by the addition of a saturated aqueous solution of NH₄Cl.

-

Allow the mixture to warm to room temperature and then heat to reflux for 12 hours. This single operation induces N-O bond cleavage, intramolecular cyclization (aza-Michael addition), and hydrolysis of the tert-butyl ethers.

-

-

Purification: Cool the reaction mixture to room temperature and extract with CH₂Cl₂. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (CH₂Cl₂/MeOH/NH₄OH gradient) to yield this compound as a white solid.

Data Presentation

| Step | Starting Material | Product | Reagents and Conditions | Yield (%) | Enantiomeric/Diastereomeric Excess |

| 1 | (3R,4R)-1-Benzyl-3,4-dihydroxypyrrolidine | (3R,4R)-3,4-Bis(tert-butoxy)-1-pyrroline N-oxide | 1. t-BuOAc, HClO₄; 2. H₂, Pd(OH)₂/C; 3. Oxone® | ~60-70 | >99% ee |

| 2 | (3R,4R)-3,4-Bis(tert-butoxy)-1-pyrroline N-oxide | This compound | 1. VinylMgBr, THF, -78 °C; 2. aq. NH₄Cl, reflux | ~75-85 | >99% de (for the addition) |

| Overall | D-Tartaric Acid | This compound | Multi-step synthesis | ~20-25 | >99% ee |

Visualizations

Experimental Workflow for the Synthesis of this compound

Caption: Workflow for the key nucleophilic addition and cascade reaction.

Logical Relationship of Key Transformations in the One-Pot Cascade

Caption: Sequence of reactions occurring in the one-pot cascade.

Conclusion

The asymmetric synthesis of this compound from D-tartaric acid presented herein offers a concise and highly stereoselective route to this medicinally important molecule. The key strengths of this synthesis are the excellent diastereoselectivity of the Grignard addition and the efficiency of the one-pot cascade reaction, which significantly reduces the number of synthetic steps and purification procedures. These detailed protocols and application notes provide a valuable resource for researchers in medicinal chemistry and drug development, facilitating the synthesis of this compound for further biological investigation and the development of novel therapeutics.

Total Synthesis of (-)-Lentiginosine from D-Mannitol: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the total synthesis of (-)-lentiginosine, a potent glycosidase inhibitor, commencing from the readily available chiral starting material, D-mannitol. The synthesis is characterized by a series of stereoselective reactions to construct the indolizidine alkaloid core. This protocol is intended to serve as a comprehensive guide for researchers in synthetic organic chemistry and drug development.

Synthetic Strategy Overview

The total synthesis of this compound from D-mannitol follows a well-established pathway that involves the initial protection of the polyol, followed by oxidative cleavage to a key chiral aldehyde intermediate. This intermediate then undergoes a series of transformations including C-C bond formation, nitrogen introduction, cyclization, and final deprotection to afford the target molecule.

Logical Flow of the Synthesis:

Caption: Overall synthetic pathway from D-mannitol to this compound.

Experimental Protocols and Data

Step 1: Synthesis of 1,2:5,6-di-O-isopropylidene-D-mannitol

This initial step involves the protection of the 1,2- and 5,6-diol functionalities of D-mannitol as acetonides, which directs the subsequent oxidative cleavage to the central diol.

Experimental Workflow:

Caption: Workflow for the synthesis of 1,2:5,6-di-O-isopropylidene-D-mannitol.

Protocol:

To a suspension of D-mannitol (1.0 eq) in acetone, anhydrous zinc chloride (2.7 eq) is added portion-wise with stirring at room temperature. The reaction mixture is stirred vigorously for 5 hours, during which the solid D-mannitol dissolves. The reaction is then quenched by the addition of a saturated aqueous solution of sodium carbonate. The resulting mixture is filtered, and the filtrate is concentrated under reduced pressure. The residue is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by crystallization from a suitable solvent system (e.g., diethyl ether/hexane) to afford 1,2:5,6-di-O-isopropylidene-D-mannitol as a white crystalline solid.

Quantitative Data:

| Compound | Starting Material | Reagents | Yield (%) | Reference |

| 1,2:5,6-di-O-isopropylidene-D-mannitol | D-mannitol | Acetone, ZnCl₂ | 87 | [1] |

Spectroscopic Data:

-

¹H NMR (CDCl₃): δ 1.36 (s, 6H), 1.42 (s, 6H), 2.66 (d, 2H), 3.74 (dd, 2H), 3.98 (dd, 2H), 4.09-4.22 (m, 4H).

-

¹³C NMR (CDCl₃): δ 25.4, 26.9, 67.0, 71.3, 76.3, 109.6.

Step 2: Synthesis of (R)-2,3-O-isopropylideneglyceraldehyde

The protected mannitol derivative is then subjected to oxidative cleavage of the central C3-C4 diol to furnish two equivalents of the key chiral aldehyde, (R)-2,3-O-isopropylideneglyceraldehyde.

Experimental Workflow:

Caption: Workflow for the synthesis of (R)-2,3-O-isopropylideneglyceraldehyde.

Protocol:

To a solution of 1,2:5,6-di-O-isopropylidene-D-mannitol (1.0 eq) in a suitable organic solvent such as dichloromethane or diethyl ether, an aqueous solution of sodium periodate (2.1 eq) is added. The biphasic mixture is stirred vigorously at room temperature until the reaction is complete (monitored by TLC). The layers are then separated, and the aqueous layer is extracted with the organic solvent. The combined organic layers are washed with saturated aqueous sodium thiosulfate solution and brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to yield (R)-2,3-O-isopropylideneglyceraldehyde. This aldehyde is often used immediately in the next step without further purification due to its potential for polymerization.

Quantitative Data:

| Compound | Starting Material | Reagents | Yield (%) | Reference |

| (R)-2,3-O-isopropylideneglyceraldehyde | 1,2:5,6-di-O-isopropylidene-D-mannitol | NaIO₄ | Typically high (often used crude) | [2] |

Step 3: Conversion of (R)-2,3-O-isopropylideneglyceraldehyde to this compound

The synthesis from the chiral aldehyde to the final product involves a multi-step sequence. A reported strategy involves the condensation of (R)-2,3-O-isopropylideneglyceraldehyde with a 2-lithiated pyridine derivative (e.g., from 2-bromopyridine), followed by a series of transformations to construct the dihydroxypyrrolidine ring, and subsequent intramolecular cyclization to form the indolizidine core. The final step is the deprotection of the hydroxyl groups.

A key synthetic strategy involves the following transformations:

-

Condensation: Reaction of (R)-2,3-O-isopropylideneglyceraldehyde with a suitable nucleophile, such as the anion of 2-bromopyridine, to form a carbon-carbon bond and set the stereochemistry of the side chain.

-

Formation of the Pyrrolidine Ring: This is typically achieved through a sequence involving the introduction of a nitrogen-containing functional group, followed by intramolecular cyclization. This may involve steps such as mesylation or tosylation of a hydroxyl group to facilitate nucleophilic attack by an amine.

-

Intramolecular Cyclization (Formation of the Indolizidine Core): Once the dihydroxypyrrolidine intermediate with a suitable side chain is formed, an intramolecular cyclization is induced to form the bicyclic indolizidine skeleton of lentiginosine.

-

Hydrogenation and Deprotection: The final steps often involve the hydrogenation of any remaining unsaturation in the pyridine ring and the removal of protecting groups (e.g., the isopropylidene group) to yield this compound.

Detailed experimental protocols and quantitative data for these latter stages are highly dependent on the specific reagents and conditions used and are best sourced from detailed research articles on the topic. Researchers are encouraged to consult the primary literature for precise experimental procedures.

Conclusion

The total synthesis of this compound from D-mannitol provides an excellent example of the utility of the chiral pool in the stereoselective synthesis of complex natural products. The key steps of protection, oxidative cleavage, and subsequent elaboration of the resulting chiral aldehyde are robust and well-documented transformations. This application note provides a foundational protocol and highlights the overall synthetic strategy, which can be adapted and optimized for specific research and development needs. For detailed experimental procedures of the later-stage transformations, consulting the peer-reviewed scientific literature is essential.

References

Application Notes and Protocols: Synthesis of (-)-Lentiginosine using a Chiral Pyrroline N-oxide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the stereoselective synthesis of (-)-Lentiginosine, a potent glycosidase inhibitor with potential therapeutic applications. The synthesis utilizes a chiral pyrroline N-oxide derived from commercially available D-(-)-tartaric acid. The key strategic element of this synthesis is a highly diastereoselective nucleophilic addition of a Grignard reagent to the chiral nitrone, establishing the required stereochemistry for the target molecule. This methodology offers a concise and efficient route to enantiopure this compound.

Introduction

This compound is a polyhydroxylated indolizidine alkaloid that has garnered significant interest in the scientific community due to its potent inhibitory activity against various glycosidases.[1] This biological activity makes it a compelling target for the development of therapeutic agents for a range of diseases, including diabetes and viral infections. The synthesis of enantiomerically pure this compound is a key challenge in medicinal chemistry. The method detailed herein leverages a chiral pool approach, starting from D-(-)-tartaric acid to construct a key intermediate, a chiral pyrroline N-oxide. The subsequent diastereoselective addition of a nucleophile to this intermediate is a critical step that controls the stereochemical outcome of the synthesis.

Signaling Pathways and Logical Relationships

The overall synthetic strategy can be visualized as a multi-step process beginning with the preparation of the chiral pyrroline N-oxide from D-(-)-tartaric acid. This is followed by a key diastereoselective nucleophilic addition, reduction of the resulting hydroxylamine, and subsequent cyclization and deprotection steps to yield the final product, this compound.

Caption: Synthetic workflow for this compound.

Data Presentation

The following table summarizes the quantitative data for the key steps in the synthesis of this compound.

| Step | Product | Yield (%) | Diastereomeric Ratio (d.r.) | Notes |

| Synthesis of Chiral Pyrroline N-oxide | Chiral Pyrroline N-oxide | - | - | Prepared in 5 steps from D-(-)-tartaric acid.[1] |

| Diastereoselective Nucleophilic Addition | Hydroxylamine Intermediate | 93 | 10:1 | Addition of benzylmagnesium chloride to the pyrroline N-oxide.[2] |

| Reduction of Hydroxylamine | Pyrrolidine Intermediate | 93 | - | Reduction with Zn in acetic acid/water.[2] |

| Overall Synthesis | This compound | - | - | A concise and stereoselective synthesis has been reported.[3] |

Note: Detailed yield for the synthesis of the pyrroline N-oxide and the overall yield for this compound were not available in the provided search results. The yield and d.r. for the nucleophilic addition and reduction steps are based on a closely related synthesis described in a doctoral thesis from the Brandi group.[2]

Experimental Protocols

1. Synthesis of the Chiral Pyrroline N-oxide

The enantiopure pyrroline N-oxide is prepared from D-(-)-tartaric acid over five steps as reported in the literature.[1] This typically involves the formation of a protected pyrrolidine diol, followed by N-debenzylation and oxidation to the corresponding nitrone.

2. Diastereoselective Nucleophilic Addition to the Chiral Pyrroline N-oxide

This key step establishes the stereochemistry at the C-5 position of the eventual indolizidine core. The following protocol is adapted from a related synthesis.[2]

-

Materials:

-

Chiral Pyrroline N-oxide (1.0 eq)

-

Benzylmagnesium chloride (1.2 eq, 1.0 M solution in THF)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous NH4Cl solution

-

Ethyl acetate

-

Anhydrous Na2SO4

-

-

Procedure:

-

Dissolve the chiral pyrroline N-oxide in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add the benzylmagnesium chloride solution dropwise to the stirred solution of the nitrone.

-

Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Quench the reaction by the slow addition of saturated aqueous NH4Cl solution at 0 °C.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude hydroxylamine intermediate.

-

Purify the crude product by column chromatography on silica gel to afford the desired hydroxylamine.

-

3. Reduction of the Hydroxylamine Intermediate

The N-O bond of the hydroxylamine is cleaved to yield the corresponding pyrrolidine.[2]

-

Materials:

-

Hydroxylamine intermediate (1.0 eq)

-

Zinc dust (10 eq)

-

Acetic acid

-

Water

-

Saturated aqueous NaHCO3 solution

-

Dichloromethane

-

-

Procedure:

-

Dissolve the hydroxylamine intermediate in a 1:1 mixture of acetic acid and water.

-

Add zinc dust portion-wise to the stirred solution at room temperature.

-

Stir the reaction mixture vigorously for 2 hours, monitoring the reaction progress by TLC.

-

Upon completion, filter the reaction mixture through a pad of Celite to remove excess zinc.

-

Carefully neutralize the filtrate by the slow addition of saturated aqueous NaHCO3 solution until the pH is basic.

-

Extract the aqueous layer with dichloromethane (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude pyrrolidine intermediate.

-

Purify the product by column chromatography on silica gel.

-

4. Cyclization and Deprotection to this compound

The final steps involve the formation of the indolizidine ring system and removal of any protecting groups. The specific conditions for these transformations can vary depending on the protecting groups used in the initial synthesis of the pyrroline N-oxide and the nature of the nucleophile. A concise, one-pot procedure for a combination of these final steps has been reported, highlighting the efficiency of this synthetic route.[3]

Conclusion

The synthesis of this compound utilizing a chiral pyrroline N-oxide derived from D-(-)-tartaric acid provides an elegant and stereoselective route to this biologically important molecule. The key diastereoselective nucleophilic addition allows for the precise installation of a critical stereocenter, and the overall synthetic sequence is efficient. These protocols and data provide a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development.

References

Application Notes and Protocols for (-)-Lentiginosine in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Lentiginosine, a dihydroxyindolizidine alkaloid, has emerged as a molecule of significant interest in cellular biology and drug development. Initially recognized for its inhibitory activity against amyloglucosidase, recent studies have unveiled its potent pro-apoptotic effects in various tumor cell lines. Unlike its natural enantiomer, (+)-lentiginosine, the synthetic D-(-)-Lentiginosine induces programmed cell death, making it a compelling candidate for anti-cancer research.[1] This document provides detailed protocols for the application of this compound in cell culture, focusing on the evaluation of its effects on cell viability and the elucidation of its pro-apoptotic mechanism of action.

Mechanism of Action

This compound induces apoptosis through a caspase-dependent intrinsic pathway. Treatment of susceptible cells with this compound leads to the activation of initiator caspases, such as caspase-8 and caspase-9, and executioner caspase-3.[1] This activation is preceded by the release of cytochrome c from the mitochondria into the cytosol.[2] The process also involves the modulation of Bcl-2 family proteins, with an upregulation of pro-apoptotic members like Bax and Bid and a downregulation of anti-apoptotic members.[3]

Data Presentation

Table 1: In Vitro Efficacy of this compound on Various Cell Lines

| Cell Line | Cell Type | Assay | Concentration (µM) | Incubation Time (h) | Observed Effect | Reference |

| MOLT-3 | Human acute lymphoblastic leukemia | MTS | 213.33 ± 96.62 (MAIC50) | 18 | 50% inhibition of metabolic activity | [1] |

| SH-SY5Y | Human neuroblastoma | MTS | 95.5 ± 19.09 (MAIC50) | 18 | 50% inhibition of metabolic activity | [4] |

| HT-29 | Human colorectal adenocarcinoma | MTS | 577 ± 101.3 (MAIC50) | 18 | 50% inhibition of metabolic activity | [4] |

| PBMC | Human peripheral blood mononuclear cells | MTS | 384.52 ± 49 (MAIC50) | 18 | 50% inhibition of metabolic activity | [4] |

| MOLT-3 | Human acute lymphoblastic leukemia | Apoptosis (Flow Cytometry) | 10 - 1000 | 18 | Dose-dependent increase in hypodiploid cells (up to 70%) | [1] |

| SH-SY5Y | Human neuroblastoma | Apoptosis (Flow Cytometry) | 10 - 1000 | 18 | Dose-dependent increase in hypodiploid cells | [1] |

| HT-29 | Human colorectal adenocarcinoma | Apoptosis (Flow Cytometry) | 10 - 1000 | 18 | Significant increase in apoptosis | [1] |

| MOLT-3 | Human acute lymphoblastic leukemia | Caspase-9 Expression | 100 | 18 | 1.5 - 3.1 fold increase | [2] |

| HT-29 | Human colorectal adenocarcinoma | Caspase-9 Expression | 100 | 18 | 1.5 - 3.1 fold increase | [2] |

| SH-SY5Y | Human neuroblastoma | Caspase-9 Expression | 100 | 18 | 1.5 - 3.1 fold increase | [2] |

| MOLT-3 | Human acute lymphoblastic leukemia | Cytochrome c Release | 100 | 18 | 2.3 fold increase in cytosolic cytochrome c | [2][3] |

| HT-29 | Human colorectal adenocarcinoma | Cytochrome c Release | 100 | 18 | 2.3 fold increase in cytosolic cytochrome c | [2][3] |

| SH-SY5Y | Human neuroblastoma | Cytochrome c Release | 100 | 18 | 2.6 fold increase in cytosolic cytochrome c | [2][3] |

MAIC50: Mitochondrial Activity Inhibitory Concentration 50%

Experimental Protocols

Cell Culture and Treatment

-

Cell Seeding: Seed cells in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates or T25 flasks for apoptosis and protein analysis). The seeding density should be optimized for each cell line to ensure logarithmic growth during the experiment. A typical starting point is 1 x 10⁴ cells/well for a 96-well plate.

-

This compound Preparation: Prepare a stock solution of this compound in a suitable solvent, such as sterile phosphate-buffered saline (PBS) or dimethyl sulfoxide (DMSO). Further dilute the stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., 10, 50, 100, 250, 500, and 1000 µM).[1]

-

Treatment: Replace the existing cell culture medium with the medium containing the various concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used for the stock solution).

-

Incubation: Incubate the cells at 37°C in a humidified atmosphere with 5% CO₂ for the desired duration, typically 18 hours for apoptosis studies.[1]

Cell Viability Assay (MTS Assay)

This protocol is adapted from standard MTS assay procedures.[5][6]

-

Cell Seeding and Treatment: Seed 1 x 10⁴ cells per well in a 96-well plate and treat with this compound as described above.

-

MTS Reagent Addition: After the incubation period, add 20 µL of MTS reagent (e.g., from a commercial kit like CellTiter 96 AQueous One Solution Cell Proliferation Assay) to each well.

-

Incubation: Incubate the plate for 1-4 hours at 37°C in a humidified, 5% CO₂ atmosphere.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Apoptosis Assay (Annexin V-FITC/PI Staining and Flow Cytometry)

This protocol is based on standard Annexin V staining procedures.[7][8][9]

-

Cell Harvesting: After treatment with this compound, collect both adherent and floating cells. For adherent cells, gently detach them using trypsin-EDTA.

-

Cell Washing: Wash the cells twice with cold PBS by centrifugation (e.g., at 300 x g for 5 minutes).

-

Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.

-

Healthy cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Caspase Activity Assay

Caspase activity can be measured using colorimetric or fluorometric assays with specific caspase substrates (e.g., DEVD-pNA for caspase-3).[10][11]

-

Cell Lysis: After treatment, lyse the cells using a chilled lysis buffer provided in a commercial caspase assay kit.

-

Protein Quantification: Determine the protein concentration of the cell lysates.

-

Assay Reaction: In a 96-well plate, mix the cell lysate with the reaction buffer containing the caspase substrate.

-

Incubation: Incubate the plate at 37°C for 1-2 hours.

-

Measurement: Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a microplate reader.

-

Data Analysis: Calculate the fold-increase in caspase activity compared to the untreated control.

Cytochrome c Release Assay (Western Blotting)

This protocol outlines the detection of cytochrome c in the cytosolic fraction.[3][4]

-

Cell Fractionation: Following treatment, harvest the cells and perform subcellular fractionation to separate the cytosolic and mitochondrial fractions. This can be achieved using commercially available kits or standard dounce homogenization protocols.

-

Protein Quantification: Determine the protein concentration of both cytosolic and mitochondrial fractions.

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein from the cytosolic fractions onto an SDS-polyacrylamide gel.

-

Separate the proteins by electrophoresis and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).

-

Incubate the membrane with a primary antibody specific for cytochrome c.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

-

Analysis: An increased band intensity for cytochrome c in the cytosolic fraction of treated cells compared to the control indicates its release from the mitochondria.

Mandatory Visualizations

Caption: Signaling pathway of this compound-induced apoptosis.

Caption: General workflow for cell-based experiments with this compound.

References

- 1. texaschildrens.org [texaschildrens.org]

- 2. Iminosugars: A host-targeted approach to combat Flaviviridae infections - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 𝒟(−)lentiginosine-induced apoptosis involves the intrinsic pathway and is p53-independent - PMC [pmc.ncbi.nlm.nih.gov]

- 4. abcam.cn [abcam.cn]

- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. broadpharm.com [broadpharm.com]

- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 8. [PDF] Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. | Semantic Scholar [semanticscholar.org]

- 9. scispace.com [scispace.com]

- 10. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 11. mpbio.com [mpbio.com]

Application Notes and Protocols: Investigating the Mechanism of Action of (-)-Lentiginosine in Apoptosis

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Lentiginosine, the synthetic enantiomer of the natural iminosugar L-(+)-lentiginosine, has demonstrated pro-apoptotic activity in various tumor cell lines.[1][2][3] Unlike its natural counterpart, this compound induces programmed cell death, making it a compound of interest for cancer research and drug development. These application notes provide a detailed overview of the mechanism of action of this compound in apoptosis, supported by quantitative data, detailed experimental protocols, and visual diagrams of the involved signaling pathways. The primary mechanism involves the intrinsic mitochondrial pathway of apoptosis, characterized by the regulation of Bcl-2 family proteins, mitochondrial dysfunction, and subsequent caspase activation.[4][5][6] The apoptotic process induced by this compound has also been shown to be independent of the tumor suppressor protein p53.[4][6]

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies investigating the apoptotic effects of this compound on various cancer cell lines.

Table 1: Effect of this compound on Caspase Expression and Cytochrome c Release

| Parameter | Cell Lines | Fold Increase vs. Control (at 18h) | Reference |

| Caspase 9 Expression | MOLT-3, HT-29, SH-SY5Y | 1.5 - 3.1 | [4][5][6] |

| Cytoplasmic Cytochrome c | MOLT-3, HT-29 | 2.3 | [4][5][6] |

| SH-SY5Y | 2.6 | [4][5][6] |

Table 2: Modulation of Bcl-2 Family Gene Expression by this compound

| Gene | Function | Expression Change | Cell Lines | Reference |

| BCL-2 | Anti-apoptotic | Downregulated | MOLT-3, HT-29, SH-SY5Y | [4] |

| BCL-XL | Anti-apoptotic | Downregulated | MOLT-3, HT-29, SH-SY5Y | [4] |

| BIM | Pro-apoptotic (BH3-only) | Upregulated | MOLT-3, HT-29, SH-SY5Y | [4] |

| BID | Pro-apoptotic (BH3-only) | Upregulated | MOLT-3, HT-29, SH-SY5Y | [4] |

| BAX | Pro-apoptotic | Slightly upregulated (not significant) | MOLT-3, HT-29, SH-SY5Y | [4] |

Table 3: Caspase-3 and -8 Expression and Activity

| Parameter | Cell Line | Observation | Reference |

| Caspase-8 Expression | MOLT-3, SH-SY5Y, HT-29 | Increased expression after 18h treatment. | [1] |

| Caspase-3 Activity | MOLT-3, SH-SY5Y, HT-29 | Significant increase (50%) after 18h treatment. | [1] |

Signaling Pathway

The apoptotic signaling pathway initiated by this compound is depicted below. It highlights the central role of the mitochondria and the Bcl-2 family of proteins in mediating cell death.

Caption: this compound induced apoptosis via the intrinsic pathway.

Experimental Protocols

Detailed methodologies for key experiments used to elucidate the apoptotic mechanism of this compound are provided below.

Assessment of Apoptosis by Annexin V and Propidium Iodide Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[7]

Workflow Diagram:

Caption: Workflow for Annexin V/PI apoptosis assay.

Protocol:

-

Cell Preparation:

-

Seed cells at an appropriate density in culture plates.

-

Treat cells with various concentrations of this compound or vehicle control for the desired time period (e.g., 18 hours).

-

-

Cell Harvesting:

-

Collect the culture medium containing floating cells.

-

Wash the adherent cells with PBS and detach them using trypsin-EDTA.

-

Combine the floating and adherent cells and centrifuge at 300 x g for 5 minutes.

-

Wash the cell pellet twice with cold PBS.

-

-

Staining:

-

Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

-

To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X binding buffer to each tube.

-

-

Flow Cytometry:

-

Analyze the stained cells immediately using a flow cytometer.

-

Use unstained, Annexin V-FITC only, and PI only controls to set up compensation and gates.

-

Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).

-

Measurement of Mitochondrial Membrane Potential (ΔΨm)

The cationic dye JC-1 is used to monitor mitochondrial health. In healthy cells with a high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic cells with a low ΔΨm, JC-1 remains as monomers and fluoresces green.[4]

Workflow Diagram:

Caption: Workflow for mitochondrial membrane potential assay.

Protocol:

-

Cell Preparation:

-

Treat cells with this compound as described previously. Include a positive control for mitochondrial depolarization (e.g., CCCP).

-

-

JC-1 Staining:

-

After treatment, incubate the cells with JC-1 staining solution (typically 5-10 µg/mL) for 15-30 minutes at 37°C in the dark.

-

-

Washing:

-

Wash the cells twice with assay buffer or PBS to remove the dye from the medium.

-

-

Analysis:

-

Fluorescence Microscopy: Observe the cells under a fluorescence microscope using filters for red (aggregates) and green (monomers) fluorescence.

-

Flow Cytometry: Analyze the cells using a flow cytometer, detecting green fluorescence in the FITC channel and red fluorescence in the PE channel. A shift from red to green fluorescence indicates a collapse in ΔΨm.

-

Quantification of Cytochrome c Release

This protocol describes the detection of cytochrome c in the cytoplasm, a hallmark of the intrinsic apoptotic pathway.[4]